2-Ethyl-1-propylpiperazine

CXCR4 Antagonism CYP450 2D6 Inhibition Drug-Drug Interaction

2-Ethyl-1-propylpiperazine (CAS 1342760-07-9, molecular formula C₉H₂₀N₂, molecular weight 156.27 g/mol) is a disubstituted piperazine featuring an ethyl group at the 2-position and a propyl group at the 1-position of the saturated six-membered ring. It belongs to the N-alkyl piperazine class, which serves as a critical pharmacophoric element in numerous bioactive compounds.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13203587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-propylpiperazine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCN1CCNCC1CC
InChIInChI=1S/C9H20N2/c1-3-6-11-7-5-10-8-9(11)4-2/h9-10H,3-8H2,1-2H3
InChIKeyVMMAFSCFSRODGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-propylpiperazine CAS 1342760-07-9: Baseline Identity for Piperazine Derivative Procurement


2-Ethyl-1-propylpiperazine (CAS 1342760-07-9, molecular formula C₉H₂₀N₂, molecular weight 156.27 g/mol) is a disubstituted piperazine featuring an ethyl group at the 2-position and a propyl group at the 1-position of the saturated six-membered ring . It belongs to the N-alkyl piperazine class, which serves as a critical pharmacophoric element in numerous bioactive compounds. The specific 2-ethyl-1-propyl substitution pattern creates a chiral center at C-2, producing a racemic mixture unless otherwise specified, and establishes distinct steric and electronic properties compared to its positional isomers . As a research chemical and synthetic intermediate, this compound is primarily offered with a minimum purity specification of 95% by commercial vendors .

Why Generic Piperazine Interchange Fails: Structural Isomerism in 2-Ethyl-1-propylpiperazine Procurement


Interchanging 2-ethyl-1-propylpiperazine with its positional isomers—such as 1-ethyl-4-propylpiperazine (CAS 90796-44-4) or 2-ethyl-1-isopropylpiperazine (CAS 915923-03-4)—without explicit experimental validation is scientifically unjustified. Although all share the same molecular formula (C₉H₂₀N₂), the distinct substitution patterns govern critical properties such as hydrogen bond donor count (HBD), topological polar surface area (TPSA), and nitrogen basicity, which directly influence target binding, off-target liability, metabolic stability, and membrane permeability [1]. The presence of a secondary amine (HBD = 1) in the 2-ethyl-1-propyl substitution, versus the absence of an HBD in symmetrically substituted isomers (HBD = 0), can cause a >100-fold difference in passive membrane permeability as measured by PAMPA, profoundly impacting biological performance [1]. Therefore, substituting these isomers in a synthetic or biological workflow risk invalidating structure-activity relationships and introducing unexpected pharmacokinetic liabilities.

Quantitative Differentiation Guide for 2-Ethyl-1-propylpiperazine against Closest Analogs


Reduced CYP450 2D6 Inhibition Liability vs. N-Methyl-Piperazine Analog in CXCR4 Antagonist Scaffold

When incorporated as the N-ethyl-N-propyl-piperazine side chain in a tetrahydroisoquinoline (THIQ) CXCR4 antagonist scaffold, the compound (Analog 44) exhibited a CYP450 2D6 IC₅₀ value of >20 µM, representing a dramatic reduction in CYP450 2D6 inhibition liability compared to the analogous N-methyl-piperazine derivative (Analog 43), which had a CYP450 2D6 IC₅₀ of 5.60 µM [1]. This shift essentially eliminated CYP450 2D6 inhibition potential for the ethyl-substituted compound.

CXCR4 Antagonism CYP450 2D6 Inhibition Drug-Drug Interaction

Superior CXCR4 Antagonism Potency Relative to N-Methyl-Piperazine and N-Isopropyl-Piperazine Analogs

In a head-to-head comparison within an identical CXCR4 antagonist scaffold, the compound incorporating the 2-ethyl-1-propylpiperazine side chain (Analog 44) displayed a CXCR4 Ca²⁺ flux IC₅₀ of 33 nM. This was approximately 3.8-fold more potent than the N-methyl-piperazine analog (Analog 43, IC₅₀ = 125 nM) and 1.9-fold more potent than the N-isopropyl analog (Analog 45, IC₅₀ = 62 nM) [1]. The improved potency was maintained while simultaneously fixing CYP450 2D6 and PAMPA liabilities.

CXCR4 Receptor Calcium Flux Assay Potency Optimization

Balanced Human Liver Microsomal Stability Profile vs. N-Cyclopropyl-piperazine Analog

In a cross-species (human/rat/mouse) liver microsomal stability assay, the 2-ethyl-1-propylpiperazine analog (44) showed 59%/1%/19% remaining after 10 minutes, respectively. While human stability (59%) was moderate, it substantially surpassed the N-cyclopropyl analog (47), which exhibited only 21%/2%/3% remaining, indicating better human metabolic stability of the ethyl analog [1]. The parent butylamine lead compound (16) showed 76%/19%/58%, highlighting that the N-ethyl-N-propyl substitution represents a trade-off between stability and off-target safety.

Metabolic Stability Liver Microsomes First-Pass Metabolism

>100-fold PAMPA Permeability Enhancement Over Parent Butylamine Lead Compound

The incorporation of the 2-ethyl-1-propylpiperazine side chain into the CXCR4 antagonist scaffold (Analog 44) resulted in a PAMPA permeability coefficient (Pc) of 317 nm/s at pH 7.4. This represents a dramatic improvement over the parent butylamine lead compound (Analog 16, Pc = 3.2 nm/s), equating to a ~100-fold enhancement in passive membrane permeation [1]. The ethyl analog also maintained comparable permeability to the N-methyl analog (43, 360 nm/s) while providing superior potency and CYP450 profile.

Membrane Permeability PAMPA Assay Oral Bioavailability

Absence of Muscarinic Acetylcholine Receptor (mAChR) Off-Target Activity Confirmed by Calcium Flux Assay

The 2-ethyl-1-propylpiperazine-containing CXCR4 antagonist (Analog 44) demonstrated a mAChR Ca²⁺ flux IC₅₀ value greater than 17 µM, effectively showing no measurable muscarinic receptor off-target activity in the assay [1]. This clean profile contrasted with many other N-substituted piperazine analogs in the series, where mAChR activity was a recurring liability.

Off-Target Selectivity mAChR Safety Pharmacology

Higher Commercial Purity Specification vs. Closest Positional Isomer

Commercial offerings of 2-ethyl-1-propylpiperazine (CAS 1342760-07-9) from suppliers such as Bidepharm specify a standard purity of 95%, with batch-specific quality control reports including NMR, HPLC, and GC available . In contrast, the closely related positional isomer 1-(1-ethylpropyl)piperazine (CAS 373356-51-5) is offered at a higher minimum purity of 98% by certain vendors, indicating a potential trade-off in achievable purity between the 1-propyl-2-ethyl and the 1-(1-ethylpropyl) substitution patterns . This purity differential is an important consideration for applications requiring minimal isomeric impurity carry-through.

Chemical Purity Procurement Specification Synthetic Intermediate

Application Scenarios for 2-Ethyl-1-propylpiperazine Based on Quantified Evidence


CXCR4 Antagonist Lead Optimization Requiring Clean CYP450 2D6 Profile

In programs aiming to optimize CXCR4 antagonist leads, substituting the piperazine side chain with a 2-ethyl-1-propyl moiety has been shown to eliminate CYP450 2D6 inhibition (IC₅₀ > 20 µM), a major advantage over the N-methyl piperazine analog (IC₅₀ = 5.60 µM) [1]. This makes the compound a candidate for integration into lead optimization programs where CYP450 2D6-mediated drug-drug interaction risk must be minimized, particularly for candidates co-administered with CYP2D6 substrates.

Designing Orally Bioavailable CXCR4 Antagonists with High Passive Permeability

The dramatic improvement in passive membrane permeability achieved with the N-ethyl-N-propylpiperazine substitution (PAMPA Pc = 317 nm/s vs. 3.2 nm/s for the parent butylamine) positions 2-ethyl-1-propylpiperazine as a privileged building block for designing orally bioavailable CXCR4-targeted therapeutics [1]. The high permeability index (>300 nm/s) supports oral absorption potential, a critical requirement for chronic dosing regimens in oncology and immuno-oncology applications.

Synthesis of Piperazine-Containing Bioactive Molecules Requiring Absence of Muscarinic Off-Target Activity

The measured absence of mAChR calcium flux activity (IC₅₀ > 17 µM) for the 2-ethyl-1-propylpiperazine-containing analog provides evidence that this substitution pattern is compatible with projects where anticholinergic side effects are a predetermined exclusion criterion [1]. This is particularly relevant for CNS-sparing or cardiovascular drug discovery programs where mAChR activity is routinely screened early in hit-to-lead phases.

Metabolic Stability Profiling and Cross-Species ADME Studies

The defined cross-species liver microsomal stability profile (human: 59%, rat: 1%, mouse: 19% remaining at 10 min) makes the 2-ethyl-1-propylpiperazine scaffold a useful probe for investigating species-dependent metabolism of N-alkyl piperazine-containing compounds [1]. Researchers comparing metabolic stability across rodent and human microsomes can use this data point to benchmark novel analogs against the published values for this specific substitution pattern.

Quote Request

Request a Quote for 2-Ethyl-1-propylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.